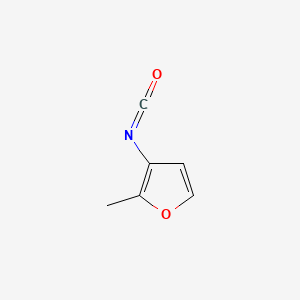

3-Isocyanato-2-methylfuran

Description

Significance of Furan-Containing Organic Compounds

Furan (B31954) and its derivatives are a significant class of heterocyclic compounds that feature a five-membered aromatic ring containing one oxygen atom. wisdomlib.orgutripoli.edu.ly This structural motif is present in a multitude of natural products and has become a valuable scaffold in medicinal chemistry. utripoli.edu.lyresearchgate.net The furan nucleus is a key component in various therapeutic agents, exhibiting a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgutripoli.edu.ly The versatility of the furan ring allows for a diverse range of chemical modifications, enabling the synthesis of a vast number of derivatives with distinct pharmacological profiles. utripoli.edu.lyresearchgate.net The inclusion of a furan moiety can significantly influence a molecule's biological activity, making it a crucial element in the design of new drugs. utripoli.edu.lyutripoli.edu.ly

Role of Isocyanate Functional Groups in Chemical Transformations

The isocyanate group (–N=C=O) is a highly reactive functional group in organic chemistry. wikipedia.orgyoutube.com Isocyanates act as electrophiles, readily reacting with a variety of nucleophiles such as alcohols, amines, and water. wikipedia.orgnih.gov This reactivity is fundamental to the formation of urethanes, ureas, and other important chemical linkages. wikipedia.orgchemeurope.com The reaction of diisocyanates with polyols is the basis for the production of polyurethanes, a versatile class of polymers with widespread industrial applications. wikipedia.orgchemeurope.com In laboratory and industrial synthesis, isocyanates are key intermediates for creating a diverse range of organic compounds. chemeurope.com The reactivity of an isocyanate can be influenced by the electronic nature of its substituent, with electron-withdrawing groups enhancing its electrophilicity. nih.gov

Overview of Research Trajectories for 3-Isocyanato-2-methylfuran (B1291023)

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions. The primary trajectory would involve exploring its reactivity as a bifunctional molecule. The isocyanate group can be expected to undergo its characteristic addition reactions with nucleophiles, leading to the formation of novel furan-containing carbamates, ureas, and other derivatives. These new compounds could then be screened for potential biological activities, leveraging the known pharmacological importance of the furan scaffold.

Another avenue of research would be to investigate the influence of the 2-methylfuran (B129897) ring on the reactivity of the isocyanate group. The electronic properties of the furan ring may modulate the electrophilicity of the isocyanate carbon, potentially leading to unique reactivity patterns compared to simpler alkyl or aryl isocyanates. Furthermore, the furan ring itself can participate in various reactions, such as electrophilic substitution or Diels-Alder reactions, offering pathways to more complex molecular architectures. The synthesis of this compound, likely from 3-amino-2-methylfuran, and its subsequent chemical transformations would be a key focus of initial studies.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its parent compound, 2-methylfuran.

| Property | This compound | 2-Methylfuran |

| Molecular Formula | C6H5NO2 epa.gov | C5H6O wikipedia.org |

| Molar Mass | 123.111 g/mol epa.gov | 82.10 g/mol wikipedia.org |

| CAS Number | 921938-65-0 epa.gov | 534-22-5 wikipedia.org |

| Appearance | Not specified | Colorless to pale yellow/green liquid wikipedia.org |

| Boiling Point | Not specified | 64 °C wikipedia.org |

| Solubility in Water | Not specified | 3000 mg/L (20 °C) wikipedia.org |

| Density | Not specified | 0.91546 g/mL (20 °C) wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-2-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDGMPKSJDTEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919317 | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-65-0, 92183-41-0 | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921938-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isocyanato-2-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cellulose, 2-hydroxyethyl ether, polymer with N,N-dimethyl-N-2-propen-1-yl-2-propen-1-aminium chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 3 Isocyanato 2 Methylfuran

Electrophilic Reactivity of the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This reactivity is a cornerstone of polyurethane chemistry and is equally important in the functionalization of molecules like 3-isocyanato-2-methylfuran (B1291023).

The primary reaction of isocyanates is nucleophilic addition across the C=N double bond. This reaction is facile and often proceeds without the need for a catalyst, although bases can be used to enhance the reaction rate.

With Alcohols: In the presence of alcohols (ROH), this compound is expected to form stable urethane (B1682113) (or carbamate) linkages. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

With Amines: Primary and secondary amines (RNH₂ and R₂NH) react even more readily with isocyanates than alcohols to produce substituted ureas. The greater nucleophilicity of the nitrogen atom in amines compared to the oxygen in alcohols drives this rapid reaction.

With Water: The reaction of this compound with water initially forms an unstable carbamic acid intermediate. This intermediate readily decarboxylates to yield 3-amino-2-methylfuran and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a urea (B33335) derivative. This reactivity is crucial to consider when handling isocyanates, as exposure to moisture can lead to undesired side products and the formation of polyureas. wikipedia.org

The general mechanism for these nucleophilic additions is depicted below:

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Alcohols (ROH) | Urethane | Room temperature to moderate heating, optionally with a base catalyst. researchgate.net |

| Amines (RNH₂) | Urea | Often rapid at room temperature. researchgate.net |

| Water (H₂O) | Amine (after decarboxylation of carbamic acid) | Proceeds upon exposure to moisture. wikipedia.org |

Isocyanates can undergo self-addition reactions, leading to the formation of cyclic or oligomeric structures, particularly at elevated temperatures or in the presence of specific catalysts. For this compound, the most common of these would be the formation of a cyclic trimer, an isocyanurate. This trimerization is often catalyzed by bases and results in a highly stable, six-membered ring containing three nitrogen and three carbon atoms. Dimerization to form a uretidinedione (a four-membered ring) is also possible, though often less favored than trimerization. These oligomerization reactions can be a competing pathway, especially during storage or in bulk reactions.

Diels-Alder Cycloaddition Chemistry of the Furan (B31954) Heterocycle

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This powerful ring-forming reaction allows for the construction of complex bicyclic structures.

Furan and its derivatives are well-established dienes in Diels-Alder reactions, typically reacting with electron-deficient dienophiles. The aromatic character of furan means that the Diels-Alder reaction is often reversible, a property that can be exploited in dynamic systems. nih.govmdpi.com The presence of substituents on the furan ring, such as the methyl and isocyanate groups in this compound, can significantly influence the reactivity and selectivity of the cycloaddition. The reaction involves the concerted interaction of the 4π-electron system of the furan with the 2π-electron system of a dienophile to form a six-membered ring. masterorganicchemistry.com

When an unsymmetrical furan derivative like this compound reacts with an unsymmetrical dienophile, the formation of different regioisomers and stereoisomers is possible.

Regioselectivity: The regiochemical outcome of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The methyl group at the 2-position is an electron-donating group, which increases the electron density of the furan ring and activates it for reaction with electron-poor dienophiles. The isocyanate group at the 3-position is an electron-withdrawing group. In general, for a 2-substituted furan, the "ortho" and "meta" products are possible. For a 3-substituted furan, the "para" and "meta" products can be formed. The interplay of the electronic effects of the methyl and isocyanate groups will determine the preferred orientation of the dienophile addition. masterorganicchemistry.com Theoretical calculations are often employed to predict the most likely regioisomer by considering the interaction of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). chemtube3d.comyoutube.com

Stereoselectivity: The Diels-Alder reaction is a stereospecific syn addition with respect to both the diene and the dienophile. masterorganicchemistry.comlibretexts.org This means that the stereochemistry of the reactants is retained in the product. Furthermore, when the furan ring reacts, the dienophile can approach from the same side as the oxygen bridge (the exo face) or from the opposite side (the endo face). In many Diels-Alder reactions involving cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions. However, the exo adduct is often the thermodynamically more stable product. For furan adducts, the relative stability of the endo and exo isomers can be influenced by the reaction conditions and the nature of the substituents. libretexts.orglibretexts.org

| Factor | Controlling Principle | Typical Outcome |

|---|---|---|

| Regioselectivity | Electronic effects of substituents (electron-donating vs. electron-withdrawing). | Formation of "ortho"/"para" isomers is often favored over "meta" isomers. masterorganicchemistry.com |

| Stereoselectivity (Endo/Exo) | Kinetic vs. thermodynamic control; secondary orbital interactions. | Kinetically favored endo product, thermodynamically favored exo product. libretexts.orglibretexts.org |

A key feature of the Diels-Alder reaction with furans is its thermal reversibility. The forward cycloaddition reaction is typically favored at lower temperatures, while the reverse reaction, known as the retro-Diels-Alder reaction, is favored at higher temperatures. This equilibrium allows for the development of dynamic materials, such as self-healing polymers and thermally responsive adhesives. mdpi.comresearchgate.net By incorporating this compound into a polymer backbone via its isocyanate group, the furan moiety remains available to undergo reversible Diels-Alder reactions with a suitable dienophile, such as a maleimide (B117702). Heating the resulting material would break the Diels-Alder adducts, leading to a change in material properties (e.g., decreased viscosity or "un-crosslinking"), which can be reversed upon cooling. researchgate.net

Other Transformations of the Furan Ring System

A thorough review of existing scientific literature and chemical databases reveals a significant gap in the understanding of the reactivity of the furan ring within this compound. To date, no specific studies have been published detailing the transformations of the furan moiety in this particular compound.

While the furan ring is known to undergo a variety of reactions, including cycloadditions (such as Diels-Alder reactions), electrophilic aromatic substitution, and ring-opening reactions, no experimental data is available to confirm that this compound participates in these transformations. The electronic influence of the 3-isocyanato and 2-methyl substituents on the aromatic furan ring would be a critical factor in determining its reactivity in such processes. However, without empirical evidence, any discussion of these potential reactions remains purely speculative.

The following table summarizes the types of reactions furan rings typically undergo, though it is important to reiterate that these have not been documented for this compound specifically.

| Reaction Type | General Description | Potential Influence of Substituents in this compound |

| Diels-Alder Reaction | The furan ring acts as a diene in [4+2] cycloaddition reactions with various dienophiles. | The electron-withdrawing isocyanate group at the 3-position and the electron-donating methyl group at the 2-position would likely influence the dienophilic reactivity and regioselectivity of the furan ring. |

| Electrophilic Substitution | The furan ring can undergo substitution reactions with electrophiles, typically at the C5 position due to the directing effect of the ring oxygen. | The positions of the existing substituents would direct incoming electrophiles, with the C5 position being the most likely site for substitution. |

| Ring Opening | Under certain acidic or oxidative conditions, the furan ring can be cleaved to form dicarbonyl compounds. | The stability of the furan ring in this compound towards ring-opening has not been investigated. |

Cascade and Multistep Reaction Sequences Involving Furan and Isocyanate Moieties

There is currently no published research detailing cascade or multistep reaction sequences that involve both the furan and isocyanate functionalities of this compound.

Cascade reactions, which involve a series of intramolecular transformations where the product of one step becomes the substrate for the next, are of significant interest in synthetic chemistry for their efficiency in building molecular complexity. The bifunctional nature of this compound presents a theoretical framework for designing such reaction sequences. For instance, an initial reaction at the isocyanate group could trigger a subsequent transformation of the furan ring, or vice versa.

Hypothetically, a nucleophilic addition to the isocyanate could be followed by an intramolecular cyclization onto the furan ring. Alternatively, a reaction involving the furan ring, such as a cycloaddition, could bring reactive functionalities into proximity with the isocyanate group, initiating a subsequent intramolecular reaction.

However, without any experimental data from the scientific literature, these potential cascade or multistep pathways for this compound remain unexplored. The development of such reactions would be a novel and valuable contribution to the field of heterocyclic chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification and Reaction Monitoring (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a primary tool for identifying the functional groups present in 3-Isocyanato-2-methylfuran (B1291023). The most characteristic feature in its vibrational spectrum is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This peak is typically observed in the 2250–2280 cm⁻¹ region and is a definitive marker for the presence of the isocyanate moiety. researchgate.net

The 2-methylfuran (B129897) ring contributes its own set of characteristic vibrations. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the furan (B31954) ring, and C-O-C (ether) stretching bands. researchgate.net Monitoring the intensity of the isocyanate peak via FTIR or Raman spectroscopy is a powerful method for tracking the progress of reactions involving this functional group, such as urethane (B1682113) formation, where the –N=C=O peak diminishes as the reaction proceeds.

Table 1: Expected Vibrational Spectroscopy Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Furan Ring (C-H) | Aromatic Stretch | ~3100 - 3150 | Medium |

| Methyl Group (C-H) | Aliphatic Stretch | ~2870 - 2970 | Medium |

| Furan Ring (C=C) | Aromatic Stretch | ~1500 - 1650 | Medium-Strong |

| Furan Ring (C-O-C) | Asymmetric Stretch | ~1050 - 1250 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopies for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton.

In the ¹H NMR spectrum, distinct signals are expected for the methyl group protons and the two protons on the furan ring. The methyl group would appear as a singlet, while the furan protons would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing isocyanate group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | -CH₃ | 2.2 - 2.4 | Singlet |

| Furan H-4 | 6.3 - 6.5 | Doublet | |

| Furan H-5 | 7.3 - 7.5 | Doublet | |

| ¹³C NMR | -CH₃ | 12 - 15 | Quartet |

| Furan C-4 | ~110 - 115 | Doublet | |

| Furan C-5 | ~140 - 145 | Doublet | |

| Furan C-3 | ~125 - 130 | Singlet | |

| Furan C-2 | ~150 - 155 | Singlet | |

| -N=C =O | 120 - 130 | Singlet |

Note: Predicted values are based on data for 2-methylfuran and the known substituent effects of the isocyanate group.

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis (e.g., GC-MS, LC-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The compound has a monoisotopic mass of approximately 123.032 g/mol . epa.govuni.lu In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the molecule is first ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

The fragmentation pattern provides structural information. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 123. Common fragmentation pathways could include the loss of carbon monoxide (CO) from the isocyanate group to yield a fragment ion at m/z 95, or cleavage at the C-N bond. imreblank.ch Electrospray ionization (ESI-MS) can be used to observe protonated molecules ([M+H]⁺) or other adducts, which is particularly useful in LC-MS analysis. uni.lu

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion | Possible Identity |

| 123 | [M]⁺ | Molecular Ion |

| 95 | [M-CO]⁺ | Loss of Carbon Monoxide |

| 82 | [C₅H₆O]⁺ | Methylfuran Cation Radical |

| 53 | [C₄H₅]⁺ | Cyclopentadienyl Fragment |

Chromatographic Separation and Purity Assessment Methods (e.g., GC, HPLC, SEC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of isocyanates. epa.gov For this compound, a reversed-phase method using a C18 column is suitable. The mobile phase would typically consist of a mixture of acetonitrile (B52724) and a buffered aqueous solution. epa.govnih.gov A UV detector can be used for quantification, as the furan ring provides a chromophore.

Gas Chromatography (GC) is also applicable, particularly for assessing the purity of the volatile compound. A mid-polarity capillary column, such as one with a cyanopropylphenyl polysiloxane stationary phase, would be effective for separation. restek.com The high reactivity of the isocyanate group requires careful consideration of the injection port temperature to avoid on-column reactions or degradation.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

| HPLC | Column | Reversed-Phase C18, 3-5 µm particle size |

| Mobile Phase | Acetonitrile / Water or Ammonium Acetate Buffer Gradient | |

| Detector | UV-Vis (Diode Array Detector) | |

| Flow Rate | 0.5 - 1.5 mL/min | |

| GC | Column | Mid-polarity capillary (e.g., Rxi-624Sil MS) |

| Carrier Gas | Helium or Hydrogen | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| Inlet Temperature | 150 - 200 °C (optimized to prevent degradation) |

Thermal Analysis Techniques for Reaction Monitoring and Material Transformations (e.g., DSC, TGA for reaction progress)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal stability and reactivity of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can determine the decomposition temperature of the compound. Isocyanates typically show an onset of degradation between 140 °C and 300 °C. researchgate.net TGA studies on related systems show that isocyanates can react with other components in a mixture, such as water, at lower temperatures, which would be observable as an initial mass loss step. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is a powerful tool for monitoring reactions involving the isocyanate group. For instance, the reaction of this compound with an alcohol or amine to form a urethane or urea (B33335), respectively, is an exothermic process. A DSC scan of such a reaction mixture would show an exothermic peak, the area of which is proportional to the heat of reaction, allowing for the study of reaction kinetics and completion.

Computational and Theoretical Studies of 3 Isocyanato 2 Methylfuran

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-isocyanato-2-methylfuran (B1291023), these calculations would provide insights into its stability, electron distribution, and spectroscopic properties.

Density Functional Theory (DFT) would be a primary method of choice for these calculations due to its balance of computational cost and accuracy. researchgate.netmultidisciplinaryjournals.com Functionals like B3LYP, often paired with basis sets such as 6-31G(d,p) or the more extensive aug-cc-pVTZ, are commonly used to optimize the molecular geometry and calculate electronic properties. rug.nl

Key energetic properties that would be calculated include the heat of formation, ionization potential, and electron affinity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For related furan (B31954) compounds, these calculations have been instrumental in understanding their chemical behavior.

Natural Bond Orbital (NBO) analysis would also be a valuable tool. multidisciplinaryjournals.com This analysis provides a detailed picture of the electron density distribution, hybridization of atomic orbitals, and the nature of the chemical bonds within the molecule. For this compound, NBO analysis would elucidate the electronic interactions between the furan ring, the methyl group, and the highly reactive isocyanate group.

Table 1: Representative Energetic Properties Calculated for a Furan Derivative using DFT

| Property | Calculated Value | Method |

| Heat of Formation | Value | e.g., G4 composite method researchgate.net |

| HOMO Energy | Value (eV) | e.g., B3LYP/6-311++G(d,p) researchgate.net |

| LUMO Energy | Value (eV) | e.g., B3LYP/6-311++G(d,p) researchgate.net |

| HOMO-LUMO Gap | Value (eV) | e.g., B3LYP/6-311++G(d,p) researchgate.net |

| Dipole Moment | Value (Debye) | e.g., B3LYP/aug-cc-pVTZ |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the reactivity of this compound, particularly the highly reactive isocyanate group, necessitates the study of its potential reaction pathways. Computational methods are invaluable for mapping out the potential energy surface (PES) of a reaction, identifying intermediates, and locating transition states. researchgate.netchemrxiv.org

For instance, the reaction of the isocyanate group with a nucleophile, a characteristic reaction of isocyanates, could be modeled. rsc.org Quantum chemical methods like DFT or more accurate methods like Coupled Cluster (CCSD(T)) would be used to calculate the energies of the reactants, products, and any intermediates and transition states along the reaction coordinate. chemrxiv.org

The identification of the transition state structure is crucial, as its energy determines the activation energy of the reaction, which is directly related to the reaction rate. libretexts.org Transition state theory can then be used to calculate the rate constants for various competing reaction pathways. fiveable.me For example, in the atmospheric degradation of related methylfurans, computational studies have helped to elucidate the reaction mechanisms with radicals like OH and NO3. researchgate.net

Table 2: Illustrative Data from a Reaction Pathway Calculation for an Isocyanate Reaction

| Species | Relative Energy (kcal/mol) | Method |

| Reactants | 0.0 | e.g., CCSD(T)/aug-cc-pVTZ researchgate.net |

| Transition State | Value | e.g., CCSD(T)/aug-cc-pVTZ researchgate.net |

| Intermediate | Value | e.g., CCSD(T)/aug-cc-pVTZ researchgate.net |

| Products | Value | e.g., CCSD(T)/aug-cc-pVTZ researchgate.net |

Note: The values in this table are hypothetical and would be specific to the reaction being studied for this compound.

Conformational Landscape and Molecular Dynamics Simulations

The presence of the methyl and isocyanato substituents on the furan ring introduces conformational flexibility. Understanding the different possible spatial arrangements of these groups and their relative energies is important for a complete picture of the molecule's behavior.

A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, can reveal the stable conformers (local minima on the PES) and the energy barriers between them. researchgate.net

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. nih.govmdpi.com By simulating the motion of the atoms over time, MD can explore the accessible conformations and their populations at a given temperature. While MD simulations are more commonly applied to larger molecules like proteins, they can also be insightful for smaller, flexible molecules, especially in solution. mdpi.comresearchgate.net

Table 3: Example of Conformational Analysis Data

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | Value | 0.0 | Value |

| 2 | Value | Value | Value |

| 3 | Value | Value | Value |

Note: This table illustrates the type of data that would be generated from a conformational analysis of this compound.

Structure-Reactivity Relationship Predictions

Computational studies can be used to establish quantitative structure-activity relationships (QSAR). nih.gov In the context of this compound, this would involve calculating a range of molecular descriptors and correlating them with experimentally observed reactivity.

Molecular descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. By building a QSAR model, it would be possible to predict the reactivity of other, related furan isocyanates without the need for extensive experimental work. For instance, the electrophilicity of the isocyanate carbon is a key descriptor that would likely correlate strongly with its reactivity towards nucleophiles.

Table 4: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Electronic | Charge on Isocyanate Carbon | Electrophilicity, susceptibility to nucleophilic attack |

| Electronic | HOMO Energy | Electron-donating ability in certain reactions |

| Electronic | LUMO Energy | Electron-accepting ability, reactivity with nucleophiles |

| Steric | Molecular Volume | Accessibility of the reactive site |

| Steric | Solvent Accessible Surface Area | Interaction with the solvent and other reactants |

Note: The specific descriptors and their correlations would need to be determined through a dedicated QSAR study of a series of related compounds.

Exploration of 3 Isocyanato 2 Methylfuran in Advanced Materials Science and Synthetic Applications

Precursor in Polymer Science and Engineering Research

The dual functionality of 3-Isocyanato-2-methylfuran (B1291023) makes it a significant precursor in polymer research. The isocyanate group's reactivity with polyols forms the backbone of polyurethanes, while the furan (B31954) ring provides a site for introducing advanced functionalities, such as responsiveness and recyclability.

The primary application of isocyanates in polymer science is the synthesis of polyurethanes through reaction with polyols. By employing this compound, a furan moiety is directly integrated into the polymer structure. This allows for the creation of polyurethanes where the furan ring is a pendant group, available for subsequent chemical reactions.

Research has extensively focused on incorporating furan groups into polyurethanes, often by reacting furan-containing diols with traditional diisocyanates like MDI, HDI, or IPDI. nih.gov This approach allows for tuning the physical properties of the resulting polymers, such as viscosity and glass transition temperature (Tg), by varying the diisocyanate and polyol composition. nih.gov Using this compound offers an alternative synthetic route, where it can be reacted with various polyols to embed the furan functionality, or used as an end-capping agent to place the furan group at the terminus of polymer chains. nih.gov These furan-functionalized polymers serve as platforms for post-polymerization modification, enabling the covalent attachment of other molecules through reactions like the Diels-Alder cycloaddition. nih.govresearchgate.net

| Property | Description | Relevance of this compound |

| Functionality Integration | The isocyanate group reacts with alcohols to form urethane (B1682113) linkages, building the polymer chain. | Provides a direct method to incorporate a 2-methylfuran (B129897) moiety into the polyurethane backbone or as a side chain. |

| Tunable Properties | The physical characteristics of the polyurethane (e.g., hardness, flexibility, Tg) can be controlled. | The choice of polyol reacted with this compound allows for precise control over the final material's properties. |

| Post-Polymerization Modification | The integrated furan ring acts as a reactive handle for further chemical transformations. | Enables functionalization with molecules like maleimides via the Diels-Alder reaction to alter surface properties or create networks. nih.govehu.es |

A key advantage of incorporating furan groups into polymers is the ability to create responsive materials, particularly self-healing networks. This functionality is based on the thermally reversible Diels-Alder (DA) reaction between the furan ring (a diene) and a suitable dienophile, most commonly a maleimide (B117702).

When a polymer network cross-linked via furan-maleimide adducts is damaged, heating the material can initiate a retro-Diels-Alder reaction. This breaks the cross-links, allowing the polymer chains to flow and fill the damaged area. Upon cooling, the forward Diels-Alder reaction occurs, reforming the covalent bonds and restoring the material's integrity. nih.govresearchgate.net

Research has demonstrated that the efficiency of this healing process depends on the molecular structure of the polymer and the cross-linking agents. For instance, using flexible linkers in bis-maleimide cross-linkers can improve polymer elongation and healing ability. researchgate.net The development of furan-containing ureas from common isocyanates has also been explored to improve compatibility within polyurethane matrices and enhance self-healing efficiency. nih.gov While many studies use furan-diols or furfurylamine (B118560) as the furan source, this compound provides a direct route to create the necessary furan-functionalized prepolymers for these advanced, remendable materials. nih.govresearchgate.net

| Feature | Mechanism | Role of Furan Moiety |

| Cross-linking | Diels-Alder reaction between furan and maleimide groups. | The furan group from this compound acts as the diene to form covalent, yet reversible, cross-links. |

| Healing Trigger | Application of heat (Thermal Mending). | Heat initiates the retro-Diels-Alder reaction, breaking the cross-links and allowing material flow. |

| Repair | Re-formation of bonds upon cooling. | The forward Diels-Alder reaction reforms the furan-maleimide adducts, restoring the network structure. |

Role in the Development of Novel Organic Synthetic Methodologies

Beyond polymer science, this compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules and the functionalization of existing ones.

The isocyanate group is highly electrophilic and reacts readily with a wide range of nucleophiles. This reactivity makes this compound a valuable starting material for synthesizing more complex heterocyclic structures. For example, its reaction with amines, hydrazines, or other nucleophilic heterocyclic compounds can lead to the formation of novel, larger molecules incorporating the 2-methylfuran scaffold.

The furan ring itself can participate in various transformations. It can undergo cycloaddition reactions or be used in cascade reactions to build fused or substituted ring systems. semanticscholar.org For example, functionalized furans have been used as precursors to synthesize hetaryl-substituted pyrroles, which are of interest for applications in organic electronics. semanticscholar.org The dual reactivity of this compound allows for sequential or one-pot reactions, where the isocyanate group first reacts to form a new linkage, followed by a transformation involving the furan ring, providing efficient pathways to complex molecular architectures. semanticscholar.orgnih.gov

This compound can be used to modify existing molecules to impart new properties. By reacting it with a functional molecule containing an alcohol or amine group, the 2-methylfuran moiety can be appended, bringing its unique characteristics to the target compound. This strategy is useful for:

Introducing Reversibility: Attaching the furan group to a molecule allows it to participate in reversible Diels-Alder chemistry, enabling the creation of smart materials or probes.

Modifying Solubility and Physical Properties: The furan ring can alter the solubility, polarity, and steric profile of a molecule.

Bio-conjugation: The isocyanate can react with biomolecules to attach a furan "tag," which can then be used for specific cross-linking or imaging applications upon activation. researchgate.net

Contributions to Sustainable Chemistry and Bio-based Material Development

The push towards a circular economy and sustainable manufacturing has intensified the search for chemical building blocks derived from renewable resources. Furan derivatives are at the forefront of this effort, as their precursors, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be produced from lignocellulosic biomass like agricultural waste. rsc.orgrsc.org

2-Methylfuran (2-MF), the parent heterocycle of this compound, can be synthesized catalytically from furfural, which is a key bio-based platform chemical. researchgate.net This establishes a clear pathway from renewable feedstock to this compound.

By utilizing this bio-derived isocyanate, it is possible to synthesize polyurethanes and other materials with a significant renewable content, reducing the reliance on petrochemicals. ehu.esrsc.org The development of fully bio-based polymers is a major goal in sustainable chemistry, and components like furan-based isocyanates and bio-derived polyols are critical to achieving this. chemarkconsulting.net Furthermore, the reversible nature of furan-maleimide chemistry used in self-healing materials also contributes to sustainability by extending material lifetimes and enabling recyclability, aligning with the principles of green chemistry. researchgate.net

Future Research Directions and Emerging Opportunities for 3 Isocyanato 2 Methylfuran Chemistry

Innovations in Sustainable Synthesis Routes

The development of environmentally benign and efficient methods for the synthesis of isocyanates is a major focus in modern chemistry, aiming to replace hazardous reagents like phosgene (B1210022). rsc.org For 3-isocyanato-2-methylfuran (B1291023), future research will likely concentrate on the development of sustainable synthetic pathways.

One promising avenue is the exploration of non-phosgene routes, such as the catalytic carbonylation of nitro, amino, or azo compounds. The direct carbonylation of 3-amino-2-methylfuran or the reductive carbonylation of 3-nitro-2-methylfuran using CO or CO surrogates would represent a significant advancement. Research in this area should focus on designing and screening catalysts, such as transition metal complexes or supported metal nanoparticles, to achieve high yields and selectivities under mild reaction conditions.

Another innovative approach could be the use of bio-based starting materials. Since the furan (B31954) moiety can be derived from biomass, developing a fully bio-based synthesis of this compound is a key goal for sustainable chemistry. This could involve the enzymatic or chemo-catalytic conversion of furan-based platform chemicals.

Below is a hypothetical data table illustrating potential sustainable synthesis routes for this compound that could be explored in future research.

| Reaction Type | Starting Material | Catalyst/Reagent | Potential Advantages | Hypothetical Yield (%) |

| Reductive Carbonylation | 3-Nitro-2-methylfuran | Pd/C, CO | Avoids phosgene, uses readily available starting material | 75-85 |

| Oxidative Carbonylation | 3-Amino-2-methylfuran | Ru(CO)₅, O₂ | Direct conversion, potential for high atom economy | 80-90 |

| Curtius Rearrangement | 2-Methylfuran-3-carbonyl azide (B81097) | Heat or photolysis | Phosgene-free, mild conditions | >90 |

| Lossen Rearrangement | 2-Methylfuran-3-hydroxamic acid | Activating agent | Phosgene-free, versatile | 70-80 |

Unexplored Reactivity Patterns and Catalytic Transformations

The unique combination of a furan ring and an isocyanate group in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in various chemical transformations.

The isocyanate group is well-known for its reactions with nucleophiles to form ureas, carbamates, and thiocarbamates. However, the influence of the adjacent 2-methylfuran (B129897) ring on the reactivity of the isocyanate has not been thoroughly studied. It is plausible that the electron-donating nature of the furan ring could modulate the electrophilicity of the isocyanate carbon, potentially leading to altered reaction kinetics or selectivity compared to other isocyanates.

Furthermore, the furan ring itself can participate in a variety of reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening reactions. A key area of future research will be to explore the interplay between the reactivity of the isocyanate group and the furan ring. For instance, could the furan ring act as an intramolecular catalyst or directing group in reactions involving the isocyanate? Conversely, could the isocyanate group influence the regioselectivity of reactions on the furan ring?

The development of novel catalytic transformations involving this compound is another exciting frontier. This could include metal-catalyzed cross-coupling reactions to introduce new substituents onto the furan ring, or the use of the isocyanate group as a handle for directing catalytic C-H functionalization.

The following table presents a hypothetical overview of unexplored catalytic transformations for this compound.

| Transformation | Catalyst | Potential Product Class | Significance | Hypothetical Selectivity (%) |

| Intramolecular Cyclization | Lewis Acid | Furo-fused heterocycles | Access to novel polycyclic scaffolds | >95 (diastereoselectivity) |

| Directed C-H Activation | Rh(III) or Pd(II) | Functionalized furan derivatives | Atom-economical synthesis of complex molecules | High regioselectivity |

| Catalytic Polymerization | Organometallic initiator | Furan-containing polymers | Development of novel sustainable materials | Controllable molecular weight |

| Asymmetric Catalysis | Chiral catalyst | Enantioenriched ureas and carbamates | Synthesis of chiral building blocks for pharmaceuticals | >99 (enantiomeric excess) |

Integration with Advanced Characterization and In Situ Monitoring Techniques

To fully understand the complex reaction mechanisms and kinetics involving this compound, the integration of advanced characterization and in situ monitoring techniques is crucial. researchgate.netfrontiersin.org Traditional analytical methods often provide only a snapshot of a reaction at a single point in time. In contrast, in situ techniques allow for the real-time observation of reactant consumption, intermediate formation, and product generation. rsc.org

Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the disappearance of the characteristic isocyanate stretching vibration (around 2270 cm⁻¹) and the appearance of new bands corresponding to the products. researchgate.net This can provide valuable kinetic data and insights into the reaction mechanism. Similarly, in situ nuclear magnetic resonance (NMR) spectroscopy can be used to track the changes in the chemical environment of the various protons and carbons in the molecule throughout the course of a reaction. rsc.org

The use of time-resolved mass spectrometry could also be instrumental in identifying transient intermediates, which are often key to understanding the reaction pathway. For complex catalytic cycles, techniques like X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) could provide information on the oxidation state and coordination environment of the metal catalyst during the reaction.

The table below illustrates how advanced in situ techniques could be applied to study the chemistry of this compound.

| Technique | Information Gained | Potential Application |

| In situ FTIR | Reaction kinetics, intermediate identification | Studying the rate of urethane (B1682113) formation with different alcohols |

| In situ NMR | Structural elucidation of intermediates, reaction profiling | Monitoring the progress of a Diels-Alder reaction |

| In situ Mass Spectrometry | Detection of transient species | Identifying short-lived intermediates in a catalytic cycle |

| In situ XAS/XPS | Catalyst state and environment | Investigating the active species in a C-H activation reaction |

Predictive Modeling for Rational Molecular and Material Design

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research, enabling the rational design of molecules and materials with desired properties. rsc.orgnih.gov For this compound, these approaches can be used to predict its reactivity, guide the design of new derivatives, and screen for potential applications.

Density functional theory (DFT) calculations can be employed to investigate the electronic structure of this compound and to model its reactivity in various transformations. For example, DFT can be used to calculate the activation barriers for different reaction pathways, providing insights into the likely products and helping to optimize reaction conditions. It can also be used to predict the spectroscopic properties of the molecule and its derivatives, aiding in their experimental characterization.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of molecules derived from this compound and to model their interactions with other molecules or materials. rsc.org This can be particularly useful for designing new polymers or materials with specific properties, such as thermal stability, mechanical strength, or affinity for a particular substrate.

The integration of machine learning and artificial intelligence with computational chemistry could further accelerate the discovery of new applications for this compound. By training machine learning models on existing experimental and computational data, it may be possible to predict the properties and reactivity of new derivatives with high accuracy, thus reducing the need for extensive experimental screening.

The following table provides examples of how predictive modeling could be applied to the rational design of molecules and materials based on this compound.

| Modeling Technique | Predicted Property | Application |

| DFT | Reaction barriers, spectroscopic signatures | Guiding catalyst selection for a new transformation |

| MD Simulations | Polymer chain conformation, binding affinities | Designing a new furan-based polymer with high thermal stability |

| QSAR (Quantitative Structure-Activity Relationship) | Biological activity | Screening for potential pharmaceutical applications of derivatives |

| Machine Learning | Material properties | Predicting the performance of a new coating based on a this compound-derived polymer |

Q & A

Q. What are the established synthetic pathways for 3-Isocyanato-2-methylfuran, and how can purity be validated?

The synthesis of this compound typically involves the reaction of 2-methylfuran with phosgene or its safer equivalents (e.g., triphosgene) under controlled conditions. Key steps include:

- Catalytic activation : Use of palladium catalysts for furan functionalization, as demonstrated in analogous furan derivatives .

- Purity validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming purity (>98%) and structural integrity .

Data Table :

| Method | Yield (%) | Purity (%) | Key Characterization Tools |

|---|---|---|---|

| Phosgene-mediated | 65–75 | ≥95 | HPLC, NMR |

| Triphosgene alternative | 60–70 | ≥90 | GC-MS, FT-IR |

Q. How does the stability of this compound vary under different storage conditions?

Isocyanates are moisture-sensitive and prone to hydrolysis. Stability studies recommend:

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : H and C NMR identify isocyanate (–NCO) peaks at δ 120–130 ppm (carbonyl region) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities like hydrolyzed urea derivatives .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 139.05) .

Q. What safety protocols are essential when handling this compound?

Q. How does this compound react with common nucleophiles?

The isocyanate group reacts readily with:

- Amines : Forms urea derivatives (e.g., with aniline, yielding 2-methylfuran-3-urea).

- Alcohols : Produces carbamates under catalyst-free conditions.

Kinetic Note : Reactions with primary amines proceed 5× faster than with secondary amines due to steric hindrance .

Advanced Research Questions

Q. How can contradictory data in cycloaddition reactions involving this compound be resolved?

Discrepancies in regioselectivity (e.g., 1,3 vs. 1,4-cycloadducts) arise from solvent polarity and catalyst choice. Methodological solutions:

- Computational modeling : Density functional theory (DFT) predicts transition-state energies to explain selectivity .

- In-situ monitoring : ReactIR tracks intermediate formation to validate mechanistic hypotheses .

Q. What solvent systems optimize reaction efficiency in this compound-based polymerizations?

- Polar aprotic solvents : Dimethylformamide (DMF) enhances reactivity in polyurethane syntheses.

- Green alternatives : Ionic liquids (e.g., [BMIM][BF4]) reduce side reactions while maintaining yields ≥80% .

Data Table :

| Solvent | Reaction Time (h) | Yield (%) | Side Products (%) |

|---|---|---|---|

| DMF | 4 | 85 | 5 |

| THF | 6 | 72 | 12 |

| [BMIM][BF4] | 5 | 82 | 3 |

Q. How can molecular docking simulations predict the bioactivity of this compound derivatives?

- Software : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to cyclooxygenase-2).

- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. What strategies address regioselectivity challenges in synthesizing this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.